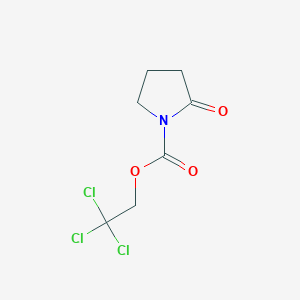
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H8Cl3NO3. It is characterized by the presence of a trichloroethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Reduction: Ethyl 2-oxopyrrolidine-1-carboxylate.
科学的研究の応用
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, making the compound useful in the design of enzyme inhibitors .
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but with a tert-butoxycarbonyl group instead of a trichloroethyl group.
2-Pyrrolidinone: Lacks the trichloroethyl and carboxylate groups, making it less reactive.
Uniqueness
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is unique due to its trichloroethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility .
特性
CAS番号 |
138272-11-4 |
|---|---|
分子式 |
C7H8Cl3NO3 |
分子量 |
260.5 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)4-14-6(13)11-3-1-2-5(11)12/h1-4H2 |
InChIキー |
WKHNOTYNQIWIFD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
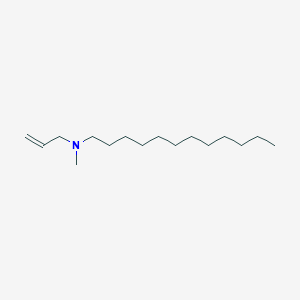
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


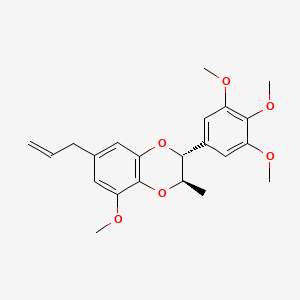
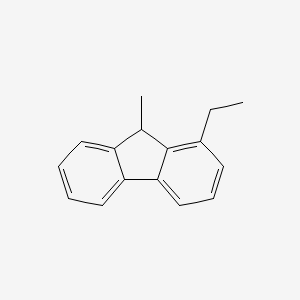
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
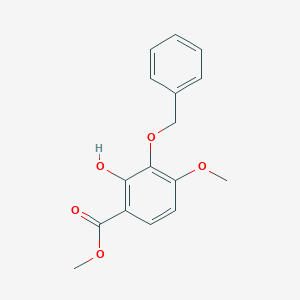
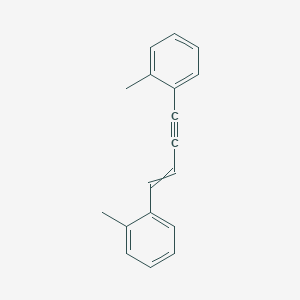
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

